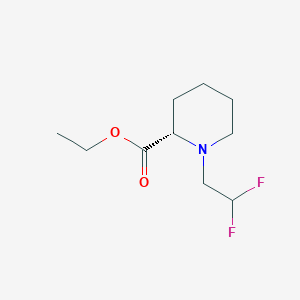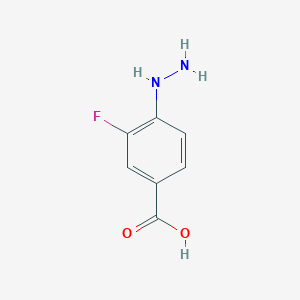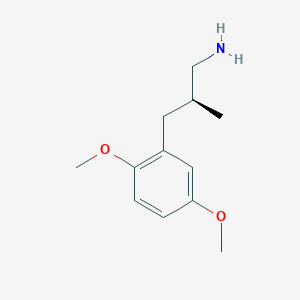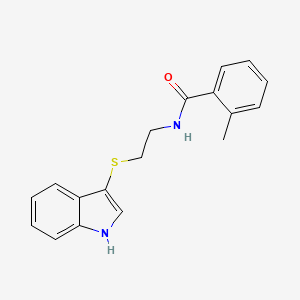![molecular formula C20H16FN3O3S2 B2420695 N-(3-(6,7-diméthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phényl)-2-fluorobenzènesulfonamide CAS No. 1020980-72-6](/img/structure/B2420695.png)
N-(3-(6,7-diméthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phényl)-2-fluorobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolopyrimidine moiety, which is a ring system that includes both sulfur and nitrogen atoms . This structure is similar to purine, which may allow it to effectively bind to biological targets .Applications De Recherche Scientifique
Activité antitumorale
Le squelette thiazolo[3,2-a]pyrimidine a démontré une activité antitumorale élevée. Les chercheurs ont exploré des dérivés de ce composé comme candidats potentiels pour des médicaments anticancéreux . La similarité structurale du système cyclique thiazolo[3,2-a]pyrimidine avec la purine en fait un squelette attrayant pour la conception de molécules capables de se lier efficacement aux cibles biologiques.
Catalyse et réactions chimiques
Le groupe méthylène actif dans les 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones permet une fonctionnalisation par des réactions avec des électrophiles. Les chercheurs peuvent étudier son potentiel en tant que catalyseur ou réactif dans des procédés synthétiques .
Autres applications
Au-delà des domaines mentionnés, les chercheurs peuvent explorer des applications supplémentaires, telles que l’inhibition enzymatique, les interactions protéine-ligand ou la science des matériaux. La structure unique du composé invite à de nouvelles investigations.
En résumé, le N-(3-(6,7-diméthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phényl)-2-fluorobenzènesulfonamide est prometteur dans divers domaines scientifiques, et ses propriétés multiformes justifient la poursuite de la recherche et de l’exploration . 🌟
Orientations Futures
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Their huge synthetic potential and the ability to readily modify the thiazolopyrimidine moiety by introduction of new binding sites make them extremely useful in optimizing the interaction between the ligand and biological target .
Mécanisme D'action
Target of Action
It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds , it can be inferred that they likely interact with pathways related to these biological processes.
Pharmacokinetics
The presence of the two methyl groups (ch3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence its absorption and distribution within the body.
Result of Action
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds , it can be inferred that they likely induce changes at the molecular and cellular levels that inhibit these processes.
Propriétés
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)17(11-28-20)14-6-5-7-15(10-14)23-29(26,27)18-9-4-3-8-16(18)21/h3-11,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPDJXOCYMKYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)
![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2420620.png)
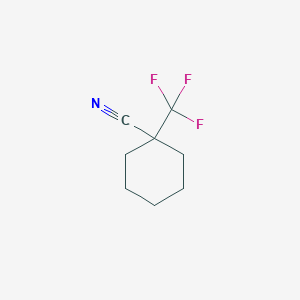
![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)
![Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2420625.png)
![Tert-butyl 4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2420626.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)
![9-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2420629.png)
